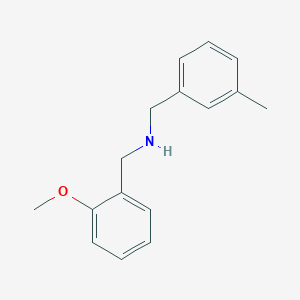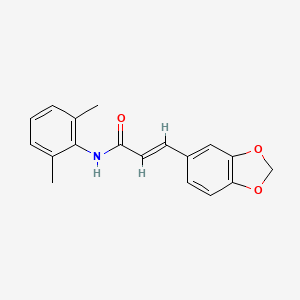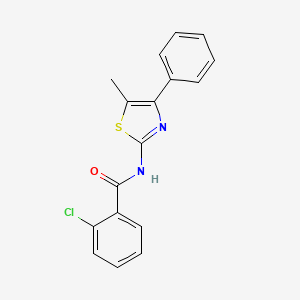![molecular formula C19H20N2O B5820676 N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide, also known as CEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of amides and has a molecular weight of 309.4 g/mol.
作用机制
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which has anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to reduce oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high yields. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide and to identify its potential therapeutic applications.
合成方法
The synthesis of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide involves the reaction of 4-(cyanomethyl)benzonitrile with 3-(4-ethylphenyl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide.
科学研究应用
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and traumatic brain injury.
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-15-3-5-16(6-4-15)9-12-19(22)21-18-10-7-17(8-11-18)13-14-20/h3-8,10-11H,2,9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYASWSHOWFVCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)


![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)

![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
